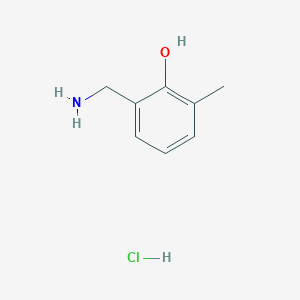
1-((4-Chlorobenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chlorobenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the role of this receptor in the brain.
科学的研究の応用
Structural Analysis and Binding Mechanisms
- Structural Analysis in Drug Design : The compound is structurally related to arylpiperazine derivatives known for bioactivity against α1A-adrenoceptor. Studies like those by Xu et al. (2016) focus on conformational analysis, molecular orbital studies, and molecular docking to understand binding modes, crucial for drug design (Xu et al., 2016).
Synthesis and Characterization
Synthesis of Novel Derivatives : Research by Guguloth (2021) involves synthesizing novel derivatives related to the compound . These syntheses contribute to the exploration of new pharmaceutical agents (Guguloth, 2021).
Crystal Structure Studies : Investigations like those conducted by Salian et al. (2018) focus on the synthesis of related compounds and their characterization through techniques like X-ray diffraction. Such studies are pivotal for understanding molecular interactions and stability (Salian et al., 2018).
Stereochemical Assignment : Christensen et al. (2011) emphasize the importance of single crystal X-ray diffraction for establishing the stereochemistry of related compounds. This is key in understanding the 3D orientation of molecules, affecting their biological activity (Christensen et al., 2011).
Molecular Interactions and Properties
Hirshfeld Surface Studies : Analyses like those by Valenta et al. (1994) on similar compounds focus on Hirshfeld surface studies, which assess intermolecular interactions. These studies are crucial in predicting how molecules might interact in biological systems (Valenta et al., 1994).
Docking Studies and Biological Evaluation : Research by Pessoa‐Mahana et al. (2012) on derivatives of similar compounds includes docking studies to predict interactions with biological targets like receptors. This can inform the development of therapeutics with specific biological activities (Pessoa‐Mahana et al., 2012).
Novel Applications
Reversible Optical Storage : Studies like those by Meng et al. (1996) explore novel applications such as reversible optical storage in polymers, which could have implications in data storage technologies (Meng et al., 1996).
Transfer Hydrogenation Catalysts : Aydemir et al. (2014) investigated the use of related ionic compounds in transfer hydrogenation, demonstrating the potential of these compounds in catalysis and chemical synthesis (Aydemir et al., 2014).
Antimicrobial Activity and Molecular Modeling : Mandala et al. (2013) explored the antimicrobial activity of similar compounds and used molecular modeling for structure-based investigations, highlighting their potential in developing new antimicrobial agents (Mandala et al., 2013).
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c21-18-8-6-17(7-9-18)15-25-16-20(24)14-22-10-12-23(13-11-22)19-4-2-1-3-5-19;;/h1-9,20,24H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQXWJPORQKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

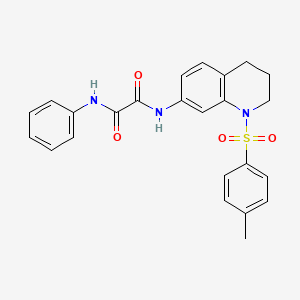
![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)
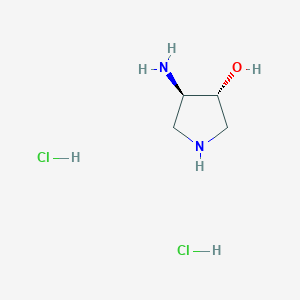




![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
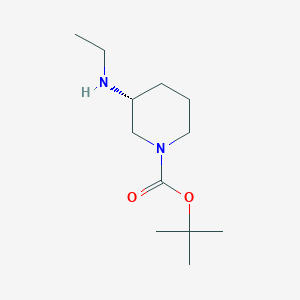
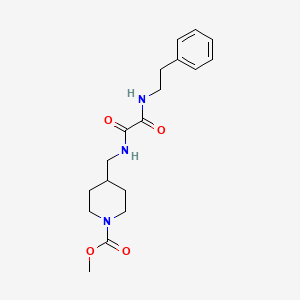

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
